molecular formula C21H26N4O5S2 B2497397 {4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid CAS No. 1353011-85-4

{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid

Cat. No.: B2497397
CAS No.: 1353011-85-4
M. Wt: 478.58
InChI Key: LTSRJGDQMHSSQX-UHFFFAOYSA-N
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Description

{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid is a useful research compound. Its molecular formula is C21H26N4O5S2 and its molecular weight is 478.58. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

Research highlights the development of green and efficient synthesis methods for pyrrolo[2,3-d]pyrimidines. For instance, Davoodnia et al. (2010) elucidated the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones utilizing a Brønsted-acidic ionic liquid as a catalyst in solvent-free conditions, emphasizing the environmental benefits of such methodologies (Davoodnia et al., 2010).

Catalysis and Chemical Reactions

Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst, highlighting the compound's potential in facilitating novel chemical reactions and its antibacterial properties (Jahanshahi et al., 2018).

Pharmaceutical Research

The structure of related compounds has been explored for pharmaceutical applications, with Gangjee et al. (2005) investigating dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidines (Gangjee et al., 2005).

Surface Activity and Antibacterial Properties

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, revealing antimicrobial activity and potential as surface-active agents, suggesting similar applications for the compound (El-Sayed, 2006).

Environmental Friendly Synthesis

Fringuelli et al. (2004) detailed a solvent-free method for synthesizing ionic liquids involving aminolysis of epoxides, indicating the compound's relevance in environmentally friendly chemical synthesis processes (Fringuelli et al., 2004).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, given the known activity of structurally similar compounds . Additionally, more detailed studies of its physical and chemical properties could be beneficial.

Properties

IUPAC Name

[4-[methyl-[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c1-15-3-9-18(10-4-15)32(29,30)25-12-11-19-20(22-14-23-21(19)25)24(2)17-7-5-16(6-8-17)13-31(26,27)28/h3-4,9-12,14,16-17H,5-8,13H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSRJGDQMHSSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3N(C)C4CCC(CC4)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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